

Spectroscopic Profile of Methyl 3hydroxydodecanoate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 3-hydroxydodecanoate	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-hydroxydodecanoate** (CAS No. 72864-23-4), a hydroxylated fatty acid methyl ester. Due to the limited availability of public domain experimental spectra, this document combines verified mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on the compound's molecular structure and data from analogous compounds. This guide also outlines detailed experimental protocols for acquiring such spectroscopic data.

Compound Information

Property	Value	
Chemical Name	Methyl 3-hydroxydodecanoate	
Synonyms	3-Hydroxydodecanoic acid, methyl ester; (±)- Methyl 3-Hydroxydodecanoate; Methyl β- hydroxydodecanoate	
Molecular Formula	C13H26O3[1][2]	
Molecular Weight	230.34 g/mol [1][2][3][4]	
CAS Number	72864-23-4[1][4]	
Appearance	Colorless to pale yellow liquid[5]	



Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental 1 H and 13 C NMR spectra for **Methyl 3-hydroxydodecanoate** are not readily available in public spectral databases. The following tables present predicted chemical shifts (δ) in parts per million (ppm) based on the analysis of its chemical structure and comparison with similar molecules. The predicted spectra are referenced to a standard solvent, Chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data for **Methyl 3-hydroxydodecanoate**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.0	m	1H	CH-OH (C3)
3.67	S	3H	O-CH₃ (Ester)
~2.4	m	2H	CH ₂ -C=O (C2)
~1.4-1.6	m	2H	CH ₂ adjacent to CH- OH (C4)
~1.2-1.4	m	14H	(CH ₂) ₇ (C5-C11)
~0.88	t	3H	CH ₃ (C12)
Variable	br s	1H	ОН

Table 2: Predicted ¹³C NMR Data for **Methyl 3-hydroxydodecanoate**



Chemical Shift (δ, ppm)	Assignment
~173	C=O (Ester, C1)
~68	CH-OH (C3)
~51	O-CH ₃ (Ester)
~41	CH ₂ -C=O (C2)
~36	CH₂ adjacent to CH-OH (C4)
~32	CH ₂ (C10)
~29	(CH ₂) ₅ (C5-C9)
~25	CH ₂ (C11)
~14	CH₃ (C12)

Infrared (IR) Spectroscopy

An experimental IR spectrum for **Methyl 3-hydroxydodecanoate** is not publicly available. The expected characteristic absorption bands are listed below.

Table 3: Predicted IR Absorption Bands for Methyl 3-hydroxydodecanoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (Alcohol)
2955-2850	Strong	C-H stretch (Aliphatic)
~1740	Strong	C=O stretch (Ester)
~1465	Medium	C-H bend (CH ₂)
~1375	Medium	C-H bend (CH₃)
1260-1000	Strong	C-O stretch (Ester and Alcohol)

Mass Spectrometry (MS)



The electron ionization mass spectrum for **Methyl 3-hydroxydodecanoate** is available from the NIST WebBook.[1][2] The mass spectrum displays a molecular ion peak and characteristic fragmentation patterns.

Table 4: Key Mass Spectrometry Data for Methyl 3-hydroxydodecanoate

m/z	Relative Intensity	Assignment
230	Low	[M] ⁺ (Molecular Ion)
212	Low	[M - H ₂ O] ⁺
199	Low	[M - OCH ₃]+
103	High	[CH(OH)CH2COOCH3]+ (McLafferty rearrangement product)
74	High	[CH ₂ =C(OH)OCH ₃] ⁺ (Base peak, from ester fragmentation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of Methyl 3-hydroxydodecanoate for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)
 containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.



- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64.
 - Temperature: 298 K.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled single-pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Temperature: 298 K.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).



- Phase correct the spectra and perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Neat Liquid):
 - Place a single drop of neat Methyl 3-hydroxydodecanoate onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
- Instrumentation:
 - A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.



Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

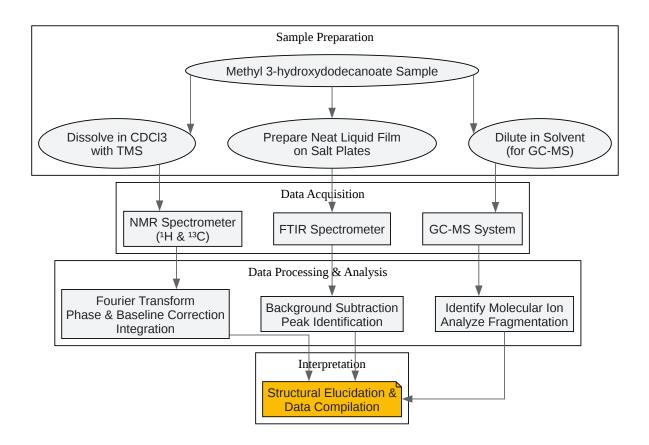
- Sample Introduction:
 - The sample can be introduced via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, a dilute solution in an appropriate solvent (e.g., dichloromethane or hexane) is prepared.
- Instrumentation:
 - A mass spectrometer with an electron ionization (EI) source.
- GC-MS Parameters (if applicable):
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: ~250 °C.
 - Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium.
- Mass Spectrometer Parameters (EI):
 - o Ionization Energy: 70 eV.
 - Source Temperature: ~230 °C.
 - Mass Range: m/z 40-400.
- Data Analysis:



- Identify the molecular ion peak [M]+.
- Analyze the fragmentation pattern to identify characteristic fragment ions and deduce structural information.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **Methyl 3-hydroxydodecanoate**.





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Caption: General workflow for spectroscopic analysis.

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